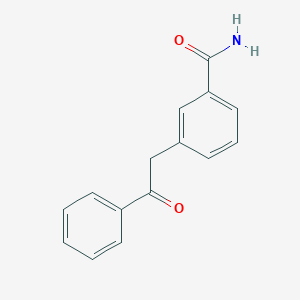

3-(2-Oxo-2-phenylethyl)benzamide

Vue d'ensemble

Description

3-(2-Oxo-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a benzamide group attached to a phenylethyl moiety with an oxo group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Oxidative Cross-Coupling Reactions

3-(2-Oxo-2-phenylethyl)benzamide participates in iodine-catalyzed oxidative cross-coupling reactions with alcohols to form α-carbonyl N,O-acetals. This reaction leverages the compound’s α-amino ketone-like reactivity under aerobic conditions .

Key Features:

-

Catalyst : Iodine (20 mol %)

-

Solvent : CHCl₃

-

Temperature : 80°C

-

Promoters : DMSO and air

Example Reaction :

With benzyl alcohol, the reaction yields α-carbonyl N,O-acetal 3d (94% NMR yield, 80% isolated yield) .

| Substrate | Alcohol | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| This compound | Benzyl alcohol | 3d | 80 | I₂ (20 mol %), CHCl₃, 80°C, 15 h |

| This compound | 3-Butyn-1-ol | 3ad | 38 | Same as above |

Mechanism :

-

Electrophilic iodination at the α-carbon forms an α-iodo intermediate.

-

Sₙ2 displacement by DMSO’s oxygen generates a hydroxylated species.

-

Radical pathway involving iodine radicals and O₂ traps α-amino ketone radicals, forming hydroperoxides that further react .

Functional Group Transformations

The ketone and amide groups enable diverse transformations:

Nucleophilic Substitution

The α-carbonyl moiety undergoes nucleophilic attacks, facilitated by the electron-withdrawing ketone group.

Example :

Reaction with methanesulfonic acid (MsOH) catalyzes substitutions at the methoxy group of derived N,O-acetals :

| Starting Material | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 3e (methoxy derivative) | Thiophenol | 8a | 96 |

| 3e | Sodium azide | 8b | 46 |

Oxidation and Reduction

-

Oxidation : The ketone group resists further oxidation under standard conditions but can form peroxides in radical-mediated pathways .

-

Reduction : Catalytic hydrogenation reduces the ketone to a secondary alcohol, though this is less explored for this compound specifically.

Heterocycle Formation

The compound serves as a precursor to nitrogen- and sulfur-containing heterocycles:

Robinson–Gabriel Reaction :

Treatment with POCl₃ followed by heating yields trisubstituted oxazoles (e.g., 8f ) :

Thiazole Synthesis :

Lawesson’s reagent converts 3e into thiazole 8h (97% yield) .

Radical-Mediated Pathways

Evidence for radical intermediates includes:

-

Complete inhibition of product formation by TEMPO (2.0 equiv) .

-

Proposed iodine radical generation via I₂ oxidation, leading to α-amino ketone radical intermediates trapped by O₂ .

Industrial and Scalability Insights

Gram-scale synthesis of 3d demonstrates practicality:

Comparative Reactivity

This compound shows distinct reactivity compared to analogs:

| Compound | Key Reaction | Yield (%) |

|---|---|---|

| N-Methyl-N-acetyl analog | Cross-coupling with alcohols | 81 |

| N-Benzoyl-2-aminoalkylketone | Heterocycle formation | 69–82 |

The presence of the unsubstituted amide group enhances nucleophilicity at the α-carbon, favoring cross-coupling over simpler ketones .

Applications De Recherche Scientifique

The compound 3-(2-Oxo-2-phenylethyl)benzamide , with the CAS number 465514-78-7 , is a chemical compound that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, material science, and its potential as a biochemical probe, backed by comprehensive data and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C15H13NO2

- Molecular Weight : 239.274 g/mol

- SMILES Notation : Cc1ccccc1C(=O)C(Cc2ccccc2)N

Structural Characteristics

The structure of this compound consists of a benzamide moiety with an oxo-phenylethyl substituent, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity : Studies have shown that derivatives of benzamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications on the benzamide scaffold can enhance anti-proliferative activities against breast and prostate cancer cells.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents. Case studies reveal that introducing functional groups can optimize its efficacy against resistant bacterial strains.

Biochemical Probes

The unique structure of this compound allows it to serve as a biochemical probe in research:

- Enzyme Inhibition Studies : It has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways. For example, studies have focused on its role in inhibiting proteases, which are crucial for various biological processes.

Material Science

Research into the material properties of this compound has revealed potential applications in:

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has shown promise in enhancing material strength and stability.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various benzamide derivatives, including this compound. Results indicated significant inhibition of cell proliferation in MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 3-(2-Oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dimethoxybenzamide

- 3-Acetoxy-2-methylbenzamide

- Indole derivatives

Uniqueness

3-(2-Oxo-2-phenylethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other benzamide derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Activité Biologique

3-(2-Oxo-2-phenylethyl)benzamide, also known as N-(2-oxo-2-phenylethyl)benzamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzamide moiety with a ketone substituent at the 2-position of the phenethyl group. This structural configuration is significant for its biological interactions.

Biological Activity

1. Antioxidant Activity

Research indicates that derivatives of benzamide, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Studies have shown that N-substituted benzamides possess antimicrobial activity. Specifically, this compound has been evaluated for its efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes .

3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a key enzyme involved in glucose metabolism and is a target for diabetes management. Compounds similar to this compound have been identified as DPP-IV inhibitors, suggesting potential applications in treating type 2 diabetes by regulating blood sugar levels .

4. Neuroprotective Effects

The compound has shown promise in neuroprotective studies, where it may help mitigate neuronal damage in models of neurodegeneration. Its ability to modulate signaling pathways associated with inflammation and apoptosis contributes to its neuroprotective profile .

Table 1: Summary of Biological Activities

Case Study: DPP-IV Inhibition

A study investigated the effects of various N-substituted benzamides on DPP-IV activity. Among them, this compound demonstrated significant inhibition, with an IC50 value indicating effective concentration levels for therapeutic use. The study suggests that further optimization could enhance its efficacy as an antidiabetic agent .

Case Study: Antimicrobial Efficacy

In vitro tests were conducted against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

3-phenacylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-15(18)13-8-4-5-11(9-13)10-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIMHJASWFYFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384966 | |

| Record name | 3-(2-oxo-2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-78-7 | |

| Record name | 3-(2-oxo-2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.